1-(2-Iodoethyl)-3-phenylurea

Description

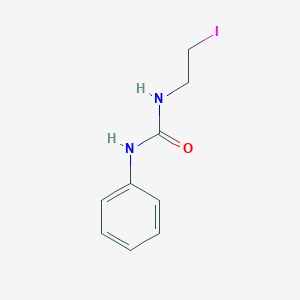

1-(2-Iodoethyl)-3-phenylurea is a urea derivative characterized by a phenyl group and a 2-iodoethyl substituent attached to the urea backbone. The molecular formula is C₉H₁₁IN₂O, with a calculated molecular weight of 290.10 g/mol. Urea derivatives are known for diverse applications, including medicinal chemistry, agrochemicals, and materials science. The iodine atom in the 2-iodoethyl group may influence reactivity, solubility, and biological activity due to its high atomic mass and polarizability.

Properties

CAS No. |

5488-50-6 |

|---|---|

Molecular Formula |

C9H11IN2O |

Molecular Weight |

290.10 g/mol |

IUPAC Name |

1-(2-iodoethyl)-3-phenylurea |

InChI |

InChI=1S/C9H11IN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |

InChI Key |

VPPNGPFWDNDQAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodoethyl)-3-phenylurea typically involves the reaction of 2-iodoethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Iodoethylamine+Phenyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodoethyl)-3-phenylurea can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide. The reactions are usually conducted in acidic or basic media.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

Substitution Reactions: The major products are substituted ureas with different functional groups replacing the iodine atom.

Oxidation Reactions: The major products are oxidized derivatives of the original compound.

Reduction Reactions: The major products are reduced derivatives, such as amines.

Scientific Research Applications

1-(2-Iodoethyl)-3-phenylurea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.

Biology: The compound can be used in the study of biological processes, particularly those involving iodine-containing compounds. It may also be used as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs or therapeutic agents. It may also be used in radiolabeling studies due to the presence of the iodine atom.

Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-3-phenylurea depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom may facilitate the formation of covalent bonds with target molecules, leading to changes in their activity or function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Ethyl Ureas

Key Findings :

- Molecular Weight : Increases with halogen size (Cl < Br < I), influencing solubility and diffusion properties.

- Reactivity : Iodoethyl derivatives may exhibit greater leaving-group ability, making them reactive intermediates in nucleophilic substitutions.

- Synthesis : Chloro and bromo analogs are synthesized via nucleophilic substitution or urea coupling reactions . The iodo analog could be prepared similarly using iodoethylamine.

Aromatic Ring-Substituted Ureas

Substituents on the phenyl ring or adjacent groups modulate biological activity and crystallinity (Table 2).

Table 2: Aromatic-Substituted Ureas

Key Findings :

- Substituent Position : 2-Iodo substitution on the phenyl ring () vs. ethyl chain alters steric and electronic properties, affecting target binding.

- Biological Activity : Forchlorfenuron (pyridyl substituent) is a potent cytokinin , while triclocarban (3,4-dichlorophenyl) shows antimicrobial effects .

Alkyl and Functionalized Substituents

Alkyl chains and functional groups influence hydrophobicity and bioactivity (Table 3).

Table 3: Alkyl/Functionalized Ureas

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.